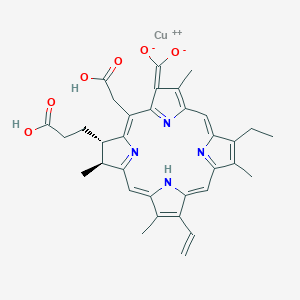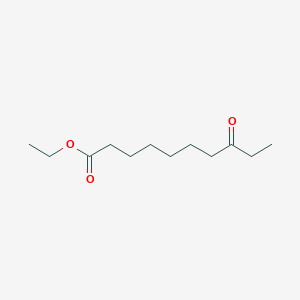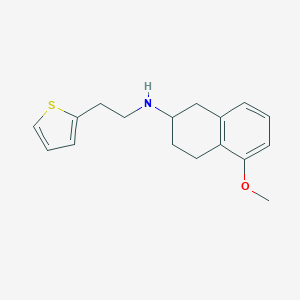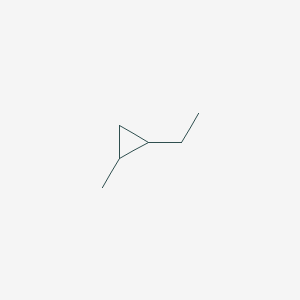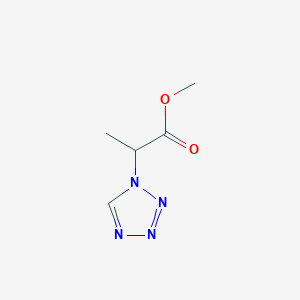
1-chloro-4-isothiocyanatonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiocyanic acid, 4-chloro-1-naphthyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of isothiocyanic acid, featuring a naphthalene ring substituted with a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanic acid, 4-chloro-1-naphthyl ester typically involves the reaction of 4-chloro-1-naphthylamine with thiophosgene or its derivatives. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the naphthylamine to form the desired ester. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of isothiocyanic acid, 4-chloro-1-naphthyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Isothiocyanic acid, 4-chloro-1-naphthyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with isothiocyanic acid, 4-chloro-1-naphthyl ester include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane, chloroform, or tetrahydrofuran, and may require catalysts or specific temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from reactions involving isothiocyanic acid, 4-chloro-1-naphthyl ester include thiourea derivatives, substituted naphthyl esters, and various addition products depending on the nature of the nucleophile involved .
Aplicaciones Científicas De Investigación
Isothiocyanic acid, 4-chloro-1-naphthyl ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of biologically active molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of isothiocyanic acid, 4-chloro-1-naphthyl ester involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets include amino groups on proteins, which can result in enzyme inhibition or activation depending on the context .
Comparación Con Compuestos Similares
Isothiocyanic acid, 4-chloro-1-naphthyl ester can be compared with other isothiocyanate derivatives such as:
Isothiocyanic acid, 1-naphthyl ester: Similar structure but without the chlorine substitution, leading to different reactivity and applications.
Phenyl isothiocyanate: A simpler aromatic isothiocyanate with different physical and chemical properties.
Alkyl isothiocyanates: These compounds have alkyl groups instead of aromatic rings, resulting in different reactivity and uses.
Propiedades
Número CAS |
101670-65-9 |
|---|---|
Fórmula molecular |
C11H6ClNS |
Peso molecular |
219.69 g/mol |
Nombre IUPAC |
1-chloro-4-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6ClNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |
Clave InChI |
KMDNKLRJLQTHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
| 101670-65-9 | |
Sinónimos |
1-chloro-4-isothiocyanato-naphthalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)

